

In-Depth Technical Guide: SCR-1481B1 Target Binding Affinity and Kinetics

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Compound of Interest

Compound Name: SCR-1481B1

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Abstract

SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. This document provides a comprehensive technical overview of the target binding affinity and kinetics of **SCR-1481B1**, with a primary focus on its interactions with c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). The data presented herein is critical for understanding the mechanism of action of **SCR-1481B1** and for guiding further preclinical and clinical development.

Introduction

The dysregulation of signaling pathways driven by receptor tyrosine kinases is a hallmark of many cancers. c-Met and VEGFR2 are key players in tumor growth, proliferation, angiogenesis, and metastasis. **SCR-1481B1** has been developed as a dual inhibitor of these pathways, offering a promising therapeutic strategy for a range of solid tumors. A thorough understanding of its binding characteristics to these primary targets is fundamental to its pharmacological profiling.

Target Binding Affinity and Kinetics

The binding affinity and kinetics of **SCR-1481B1** have been characterized using biochemical assays. The active component of **SCR-1481B1**, BMS-794833, has demonstrated potent, ATP-competitive inhibition of both c-Met and VEGFR2 kinases.

Quantitative Data Summary

The following table summarizes the key quantitative data for the binding affinity of BMS-794833, the active moiety of **SCR-1481B1**, to its primary kinase targets.

Target	Parameter	Value (nM)
c-Met	IC50	1.7[1]
VEGFR2	IC50	15[1]

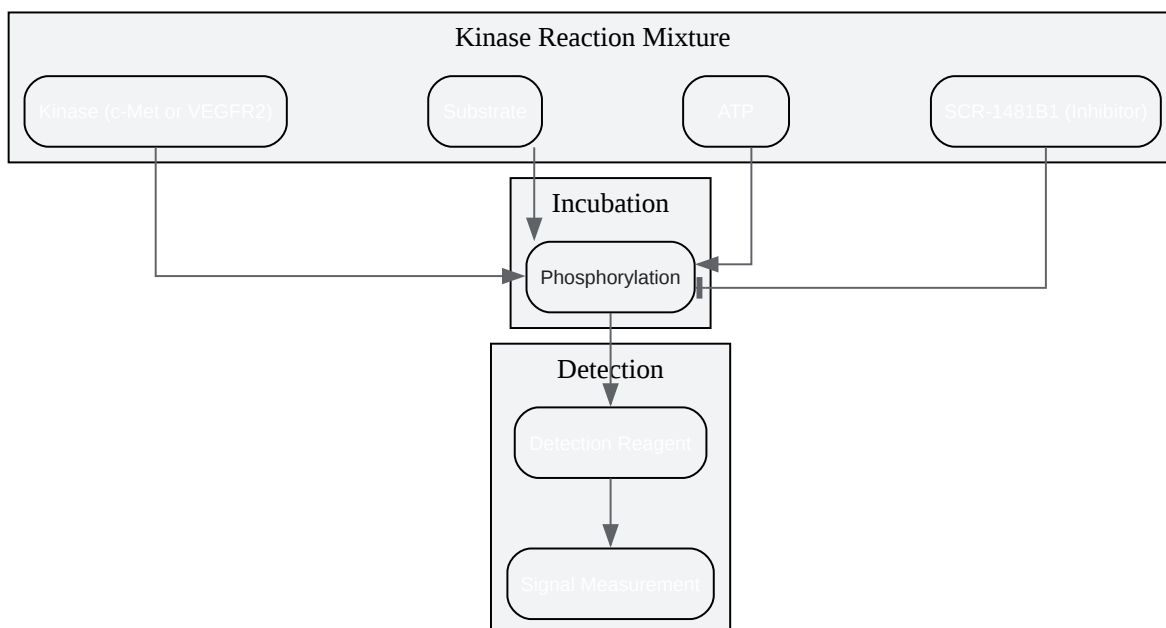
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.

Experimental Protocols

The determination of the inhibitory activity of **SCR-1481B1** against c-Met and VEGFR2 is performed using established biochemical kinase assays. While the specific protocols for **SCR-1481B1** are detailed in patent literature[2], this section outlines the general principles and methodologies typically employed in such assays.

General Kinase Inhibition Assay Principle

The inhibitory potential of **SCR-1481B1** is assessed by its ability to block the phosphorylation of a substrate by the target kinase (c-Met or VEGFR2). The assay measures the amount of product formed, typically ADP or a phosphorylated substrate, in the presence of varying concentrations of the inhibitor.



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Figure 1: General workflow for a kinase inhibition assay.

c-Met and VEGFR2 Kinase Assay Protocol (Exemplary)

The following is a representative protocol for determining the IC₅₀ value of an inhibitor for c-Met or VEGFR2.

Materials:

- Recombinant human c-Met or VEGFR2 kinase domain
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP (Adenosine triphosphate)
- Specific peptide or protein substrate

- **SCR-1481B1** (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- Microplate reader

Procedure:

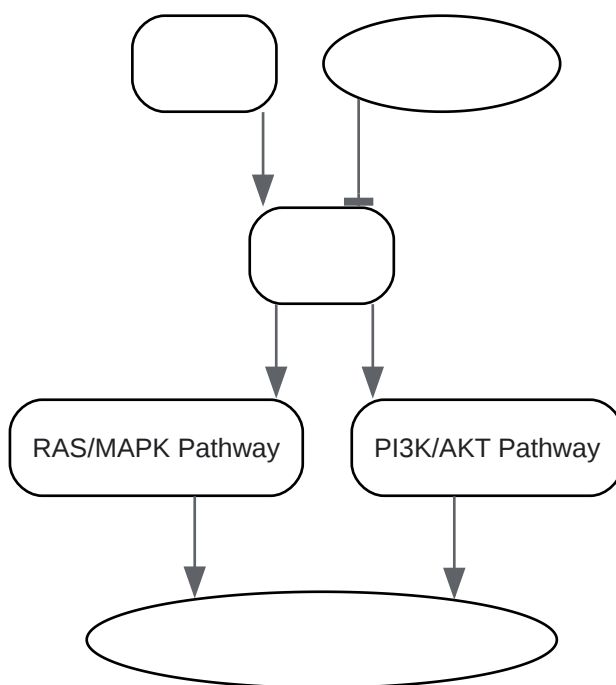
- **Compound Preparation:** A serial dilution of **SCR-1481B1** is prepared in DMSO and then further diluted in the kinase reaction buffer.
- **Reaction Setup:** The kinase, substrate, and **SCR-1481B1** at various concentrations are added to the wells of a microplate.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Termination and Detection:** The reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced or the amount of phosphorylated substrate. The signal (luminescence, fluorescence, etc.) is measured using a microplate reader.
- **Data Analysis:** The signal intensity is plotted against the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathways

SCR-1481B1 exerts its therapeutic effect by inhibiting the downstream signaling cascades activated by c-Met and VEGFR2.

c-Met Signaling Pathway

Binding of Hepatocyte Growth Factor (HGF) to c-Met leads to receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility.

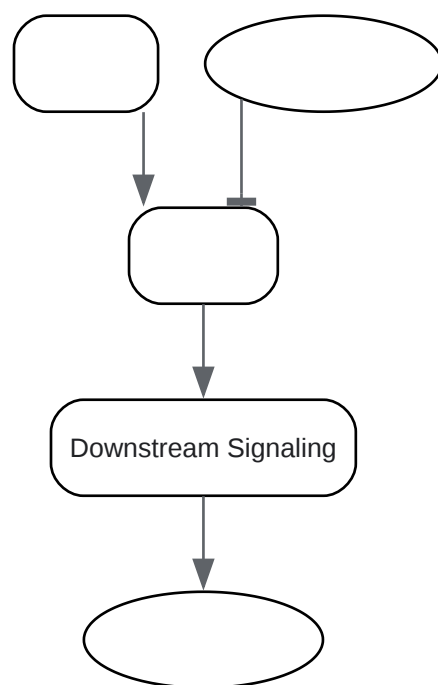


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Figure 2: Simplified c-Met signaling pathway and the inhibitory action of **SCR-1481B1**.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 on endothelial cells triggers a signaling cascade that is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth.



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Figure 3: Simplified VEGFR2 signaling pathway and the inhibitory action of **SCR-1481B1**.

Conclusion

SCR-1481B1 is a potent dual inhibitor of c-Met and VEGFR2 with low nanomolar IC₅₀ values. Its mechanism of action as an ATP-competitive inhibitor of these key oncogenic drivers provides a strong rationale for its clinical development in cancers where these pathways are dysregulated. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **SCR-1481B1** and other kinase inhibitors.

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References

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